Capreomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La capréomycine est un antibiotique principalement utilisé dans le traitement de la tuberculose, en particulier dans les cas où la maladie est résistante à d'autres traitements. C'est un antibiotique polypeptide cyclique produit par la bactérie Streptomyces capreolus. La capréomycine est généralement administrée en association avec d'autres antibiotiques pour améliorer son efficacité .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La capréomycine est produite par fermentation à l'aide de la bactérie Streptomyces capreolus. Le processus de fermentation implique l'optimisation du milieu et des conditions pour maximiser le rendement. La culture de départ est préparée en inoculant la culture en pente ou le liquide de spores de Streptomyces capreolus dans un milieu de départ et en la cultivant dans des conditions spécifiques .

Méthodes de Production Industrielle : La production industrielle de capréomycine implique une fermentation à grande échelle. Le milieu de fermentation contient généralement de l'amidon de maïs, de la poudre de tourteau de soja, du sulfate d'ammonium, du liquide de maïs fermenté, du dihydrogénophosphate de potassium et du chlorure de sodium. Le processus de fermentation est effectué dans des fermenteurs avec une température, un pH et une aération contrôlés pour assurer une croissance et une production optimales .

Analyse Des Réactions Chimiques

Types de Réactions : La capréomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son efficacité ou de réduire sa toxicité.

Réactifs et Conditions Communs : Les réactifs couramment utilisés dans les réactions impliquant la capréomycine comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction de la modification souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux Produits Formés : Les principaux produits formés à partir des réactions impliquant la capréomycine comprennent des dérivés modifiés avec des propriétés antibactériennes améliorées ou des effets secondaires réduits. Ces dérivés sont souvent testés pour leur efficacité contre les souches résistantes aux médicaments de Mycobacterium tuberculosis .

Applications De Recherche Scientifique

Clinical Applications

Capreomycin is predominantly utilized in the following clinical contexts:

- Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) : It is classified as a second-line agent for MDR-TB when first-line treatments fail or are ineffective.

- Combination Therapy : this compound is often used in combination with other antibiotics to enhance treatment efficacy and reduce the likelihood of developing resistance .

Pharmacokinetics and Delivery Methods

Research has explored various delivery methods for this compound to optimize its pharmacokinetic profile:

- Inhalation Formulations : A study demonstrated that an inhaled dry powder formulation of this compound achieved rapid absorption and maintained therapeutic concentrations in lung tissue, significantly above the minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis .

| Delivery Method | C_max (µg/mL) | Time to C_max (min) | Half-life (h) |

|---|---|---|---|

| Inhaled Dry Powder | 80 | 10 | 4.8 |

| Intravenous Administration | Comparable | - | - |

- Physiologically Based Pharmacokinetic Models : These models have been developed to predict this compound's absorption, distribution, metabolism, and excretion characteristics, allowing for tailored dosing regimens based on individual patient variability .

Efficacy and Case Studies

Clinical studies have assessed this compound's efficacy compared to other injectable agents like amikacin and kanamycin. Findings indicate that while this compound is frequently used, it may not provide superior outcomes compared to alternatives:

- In a meta-analysis involving over 10,000 patients, this compound treatment was associated with lower cure rates and higher mortality compared to amikacin and streptomycin .

| Drug Used | Cure Rate (%) | Mortality Rate (%) |

|---|---|---|

| This compound | 49 | 23 |

| Amikacin | 62-69 | 8-13 |

| Streptomycin | 62-69 | 8-13 |

Adverse Effects

While this compound is generally well-tolerated, it can lead to adverse drug reactions (ADRs), particularly when used in combination with other aminoglycosides. A study analyzing ADRs found that patients receiving this compound experienced significant rates of adverse effects, necessitating careful monitoring during treatment .

Mécanisme D'action

The exact mechanism of action of capreomycin is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the formation of the initiation complex and inhibits polysome formation, ultimately leading to the production of abnormal proteins that are fatal to the bacteria .

Comparaison Avec Des Composés Similaires

La capréomycine est structurellement similaire à d'autres antibiotiques peptidiques cycliques tels que la viomycine. La capréomycine et la viomycine sont particulièrement efficaces contre Mycobacterium tuberculosis, y compris les souches multirésistantes. Elles partagent un mécanisme d'action similaire, se liant à l'interface ribosomique impliquant l'hélice 69 de l'ARN ribosomique 23S et l'hélice 44 de l'ARN ribosomique 16S. La capréomycine est unique dans ses interactions de liaison spécifiques et son efficacité contre certaines souches de Mycobacterium tuberculosis .

Composés Similaires :

- Viomycine

- Streptomycine

- Amikacine

- Kanamycine

Les propriétés uniques de la capréomycine et son rôle dans le traitement de la tuberculose multirésistante en font un composé précieux dans le domaine des antibiotiques.

Activité Biologique

Capreomycin is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, efficacy, resistance patterns, and clinical implications are critical areas of research due to the increasing prevalence of drug-resistant TB strains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It specifically disrupts the interaction between ribosomal proteins L12 and L10, essential components of the 50S ribosomal subunit. This interaction is crucial for recruiting initiation and elongation factors during translation, thus impairing protein synthesis .

Key Findings:

- This compound inhibits elongation factor G-dependent GTPase activity and ribosome-mediated protein synthesis .

- The bactericidal effect of this compound is diminished when protein synthesis is blocked, indicating that its efficacy relies heavily on its ability to inhibit protein synthesis .

Efficacy in Clinical Settings

This compound is classified as a second-line drug for MDR-TB treatment. However, its clinical efficacy has been questioned due to emerging resistance and suboptimal treatment outcomes compared to other injectable drugs.

Treatment Outcomes

A systematic review analyzed treatment outcomes for patients receiving this compound compared to other injectable agents. The results are summarized in the following table:

| Treatment Group | Success Rate (%) | Death Rate (%) | Failure Rate (%) |

|---|---|---|---|

| This compound | 49 | 23 | 39 |

| Kanamycin | 66 | 18 | 16 |

| Amikacin | 72 | 14 | 14 |

| Streptomycin | 69 | 18 | 13 |

The data indicates that patients treated with this compound had significantly lower success rates and higher mortality compared to those treated with kanamycin or amikacin .

Resistance Patterns

Resistance to this compound is a growing concern in the management of MDR-TB. Studies indicate that primary this compound resistance is common and associated with poor treatment outcomes. In a cohort study, this compound resistance was identified as an independent risk factor for unfavorable outcomes in MDR-TB patients .

Resistance Data:

- In a study involving XDR-TB isolates, approximately 90% were found to be resistant to this compound .

- Logistic regression analysis revealed that resistance to this compound significantly correlates with increased odds of treatment failure (OR 3.51) compared to susceptible cases .

Case Studies

Several case studies illustrate the challenges faced when using this compound in clinical practice:

-

Case Study: MDR-TB Patient

A patient with confirmed MDR-TB was treated with a regimen including this compound. Despite initial improvement, the patient developed resistance after three months, leading to treatment failure and subsequent death. -

Case Study: XDR-TB Treatment

In another instance involving an XDR-TB patient, this compound was part of a complex treatment regimen. The patient initially responded; however, resistance developed rapidly, necessitating a switch to alternative therapies.

Propriétés

Numéro CAS |

11003-38-6 |

|---|---|

Formule moléculaire |

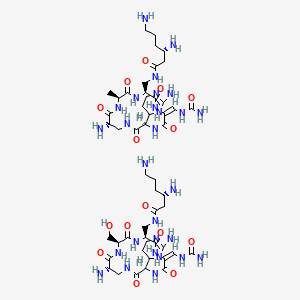

C50H88N28O15 |

Poids moléculaire |

1321.4 g/mol |

Nom IUPAC |

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |

Clé InChI |

VCOPTHOUUNAYKQ-WBTCAYNUSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |

SMILES canonique |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Apparence |

White to Off-White Solid |

Color/Form |

White solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Solubilité |

Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |

Synonymes |

Capastat Capostatin Capreomicin Capromycin |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of Capreomycin?

A1: this compound exerts its antibacterial activity by targeting the bacterial ribosome, specifically disrupting the interaction between ribosomal proteins L12 and L10. [, , ] This interaction is crucial for the ribosome's ability to recruit initiation and elongation factors during protein synthesis. By interfering with this interaction, this compound inhibits protein synthesis and ultimately leads to bacterial cell death.

Q2: Does this compound's activity depend on active protein synthesis in bacteria?

A2: Research suggests that this compound's bactericidal activity is indeed dependent on active protein synthesis. Studies have shown that when protein synthesis is blocked by other agents, such as thiostrepton, the bactericidal activity of this compound is significantly reduced. [] This finding further supports the understanding that this compound primarily acts by inhibiting protein synthesis.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex cyclic peptide antibiotic. While a specific molecular formula and weight are not explicitly mentioned in the provided abstracts, analysis indicates it is a peptide with an equivalent molecular weight of approximately 740 and an empirical formula of C24-25H51-53N13-14O9-10Cl4 for the tetrahydrochloride form. [] It consists of four unique structural components: IA, IB, IIA, and IIB. []

Q4: What are the structural components of this compound?

A4: this compound comprises four unique structural components: IA, IB, IIA, and IIB. These components are derived from various amino acids, including serine, alanine, 2,3-diaminopropionic acid (Dap), β-lysine, and (2-iminohexahydro-4-pyrimidyl) glycine. [, ]

Q5: Have computational methods been used to study this compound's interactions with its target?

A5: Yes, computational chemistry, specifically density functional theory (DFT) calculations using the molecular fractionation with conjugated caps (MFCC) approach, has been employed to determine the binding energies of this compound with the tuberculosis bacterial ribosome subunits. [] These studies provide valuable insights into the interactions contributing to this compound's activity.

Q6: How does methylation of ribosomal RNA affect this compound susceptibility?

A6: Methylation of specific nucleotides in ribosomal RNA (rRNA) plays a crucial role in this compound susceptibility. The enzyme TlyA is responsible for 2′-O-methylation of nucleotides C1409 in 16S rRNA and C1920 in 23S rRNA. [] Loss of these methylations, often due to inactivation of the tlyA gene, leads to increased resistance to this compound. [, , ] This highlights the importance of rRNA methylation in mediating this compound's binding and inhibitory effects on the ribosome.

Q7: What are the challenges associated with the administration of this compound?

A7: this compound administration presents challenges due to its requirement for repeated intramuscular or intravenous injections, ideally five times per week, to maintain therapeutic levels. [] This mode of administration can be painful and inconvenient for patients.

Q8: Are there ongoing efforts to develop alternative formulations for this compound delivery?

A8: Yes, research is underway to develop improved delivery methods for this compound, aiming to enhance patient compliance and potentially reduce systemic toxicity. One promising approach involves the development of inhaled dry powder formulations of this compound. [, , , ] This delivery method targets the lungs directly, potentially achieving therapeutic lung concentrations with lower doses compared to systemic administration.

Q9: What are the primary mechanisms of resistance to this compound in Mycobacterium tuberculosis?

A9: Resistance to this compound in Mycobacterium tuberculosis is primarily associated with mutations in the rrs gene, encoding 16S rRNA, and the tlyA gene. [, , , ] Mutations in the rrs gene, particularly A1401G and C1402T, are frequently observed in this compound-resistant strains. [, ] The tlyA gene encodes a methyltransferase responsible for modifying rRNA, and its inactivation leads to increased resistance. [, , ]

Q10: Does cross-resistance exist between this compound and other antituberculosis drugs?

A10: Yes, significant cross-resistance exists between this compound and other aminoglycoside antibiotics, such as Kanamycin and Amikacin, as well as the cyclic peptide antibiotic Viomycin. [, , , , ] This cross-resistance is frequently attributed to shared mechanisms of action and overlapping binding sites on the ribosome. Mutations in the rrs gene, particularly the A1401G mutation, are frequently associated with resistance to multiple drugs in this class. [, ]

Q11: What are the main adverse effects associated with this compound treatment?

A11: this compound treatment is associated with significant toxicity concerns, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing loss). [, , , , , ] These toxicities limit its therapeutic use and require careful monitoring of patients during treatment.

Q12: How does this compound affect electrolyte levels in the body?

A12: this compound treatment can lead to significant electrolyte disturbances, most notably hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium). [, , , ] These electrolyte imbalances can result in various clinical manifestations, including muscle weakness, spasms, and cardiac arrhythmias.

Q13: Does the combination of this compound with other nephrotoxic drugs increase the risk of kidney damage?

A13: Yes, the concurrent use of this compound with other nephrotoxic drugs, particularly tenofovir disoproxil fumarate (TDF)-containing antiretroviral therapy (ART) commonly used in HIV-infected individuals, significantly increases the risk of nephrotoxicity. [] Careful monitoring of kidney function and consideration of alternative ART regimens are crucial in such cases.

Q14: Are there alternative injectable antibiotics for MDR-TB that are considered more effective than this compound?

A14: Yes, recent meta-analysis of patient data suggests that Amikacin and Streptomycin, when used appropriately based on drug susceptibility testing, demonstrate superior efficacy compared to this compound and Kanamycin in treating MDR-TB. [] Therefore, these alternatives should be considered as first-line injectable agents in MDR-TB treatment regimens, reserving this compound for cases where resistance or other factors preclude their use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.